molecular formula C13H13ClN2O2S B2357760 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide CAS No. 1155914-21-8

2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide

Cat. No.: B2357760
CAS No.: 1155914-21-8
M. Wt: 296.77
InChI Key: NYQFWYAAXZWSSF-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide is a compound that belongs to the class of pyridine sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . The compound has been studied for its potential use in medicinal chemistry, particularly in the development of novel drugs.

Preparation Methods

The synthesis of 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involves several steps. One common method includes the reaction of 5-bromo-2-chloropyridine-3-sulfonyl chloride with ®-1-phenylethan-1-amine or (S)-1-phenylethan-1-amine . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.

Chemical Reactions Analysis

2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reducing agents can be used to convert the sulfonamide group to an amine.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as PI3K. By inhibiting PI3K, the compound can interfere with signaling pathways that regulate cell growth, proliferation, and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide can be compared with other pyridine sulfonamide derivatives, such as:

Properties

IUPAC Name

2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-10(11-6-3-2-4-7-11)16-19(17,18)12-8-5-9-15-13(12)14/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQFWYAAXZWSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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